molecular formula C11H8FNO4S2 B2810779 3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 926227-92-1

3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B2810779
CAS No.: 926227-92-1
M. Wt: 301.31
InChI Key: CASGSTUQAISKTI-UHFFFAOYSA-N
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Description

“3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 926227-92-1 . It has a molecular weight of 302.33 . The IUPAC name for this compound is 3-((4-fluorophenyl)sulfonamido)-1H-1lambda3-thiophene-2-carboxylic acid .


Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9FNO4S2/c12-7-1-3-8(4-2-7)19(16,17)13-9-5-6-18-10(9)11(14)15/h1-6,13,18H,(H,14,15) . This compound belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 302.33 .

Scientific Research Applications

Environmental Degradation of Polyfluoroalkyl Chemicals

Microbial Degradation Studies : Research into polyfluoroalkyl chemicals, which share structural similarities with the compound , has demonstrated their potential environmental persistence and toxicity. Studies on microbial degradation pathways provide insights into the environmental fate of these substances, highlighting the role of microbial communities in mitigating their impact. Liu and Avendaño (2013) reviewed the biodegradability of polyfluoroalkyl chemicals, emphasizing the importance of understanding microbial degradation mechanisms to evaluate the environmental fate and effects of these precursors (Liu & Avendaño, 2013).

Advances in Chemical Synthesis

Synthesis of Thiophene Derivatives : The synthesis of thiophene derivatives, which includes the core structure of the compound in focus, has been extensively reviewed. These derivatives are critical in the development of pharmaceuticals and organic materials due to their significant bioactivities and applications in medicinal chemistry. Xuan (2020) provided a comprehensive review of recent achievements in the synthesis of thiophene derivatives, highlighting novel synthetic methods and their implications for drug development and other applications (Xuan, 2020).

Antibacterial and Antitumour Properties

Potential Antibacterial and Antitumor Agents : The chemical and medicinal aspects of sulfonamides, a group that includes the compound of interest, have been extensively explored for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Research indicates that sulfonamides and their derivatives, such as those containing thiophene or chromene moieties, are promising candidates for the development of new antibacterial and antitumor agents. Azevedo-Barbosa et al. (2020) discussed the medicinal chemistry aspects of sulfonamides, covering their discovery, structure-activity relationship, mechanism of action, and diverse biological activities (Azevedo-Barbosa et al., 2020). Similarly, Rathore et al. (2021) reviewed the promising antibacterial activity of thiophene or chromene moiety-containing aryl sulfonamides, highlighting their potential as antibacterial agents (Rathore et al., 2021).

Future Directions

Thiophene-based analogs have been fascinating for a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research in this area could focus on the development of novel 2-aminothiophene-based medical synthetic pathways .

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S2/c12-7-1-3-8(4-2-7)19(16,17)13-9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASGSTUQAISKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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